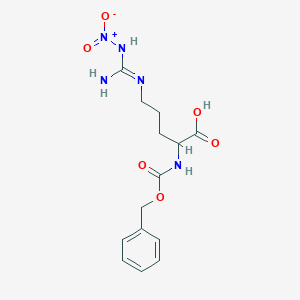

Z-Arg(NO2)-OH

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg(NO2)-OH typically involves the nitration of arginine. One common method includes the reaction of arginine with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in an acidic medium to ensure the stability of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where arginine is treated with nitric acid in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through crystallization or chromatography techniques to obtain the desired purity.

化学反応の分析

Stability in Solution

Z-Arg(NO₂)-OH exhibits exceptional stability in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP). Studies comparing its stability with other arginine derivatives (e.g., Pbf- and Boc-protected analogs) revealed:

This stability makes Z-Arg(NO₂)-OH suitable for automated synthesizers and prolonged storage .

Coupling Reactions and δ-Lactam Suppression

The NO₂ group significantly reduces δ-lactam formation during peptide bond formation, a critical side reaction where the guanidine group cyclizes with the activated carboxyl group. Kinetic studies comparing coupling efficiencies of arginine derivatives demonstrate:

| Derivative | δ-Lactam Formation at 30 min | Coupling Efficiency |

|---|---|---|

| Fmoc-Arg(NO₂)-OH | 3% | >99% |

| Fmoc-Arg(Pbf)-OH | 12% | >99% |

| Fmoc-Arg(Boc)₂-OH | 60% | 28% |

The NO₂ group’s electron-withdrawing properties stabilize the guanidine moiety, delaying lactamization until after coupling completion. This contrasts with Boc and Pbf groups, where lactam formation competes with coupling .

Deprotection Strategies

The NO₂ group is removed under mild acidic conditions using SnCl₂ in 2-methyltetrahydrofuran (2-MeTHF) at 55°C, often accelerated by ultrasonication. This method avoids harsh hydrogenation and preserves acid-sensitive residues:

textDeprotection Protocol: 1. Resin-bound peptide + SnCl₂ (0.5 M) in 2-MeTHF 2. Sonicate at 55°C for 2–4 h 3. Wash with 2-MeTHF and DMF [1][6]

This approach achieves >95% deprotection efficiency for multi-arginine peptides, making it scalable for complex syntheses .

Comparative Advantages Over Other Protecting Groups

- Orthogonality : Compatible with Fmoc/t-Bu strategies, unlike acid-labile Pbf .

- Green Chemistry : NBP (a biodegradable solvent) can replace DMF without stability loss .

- Cost-Effectiveness : Lower side-product formation reduces purification costs .

Challenges and Mitigations

- Residual Solvents : Commercial Z-Arg(NO₂)-OH may contain ≤15% residual solvents (e.g., DCM), requiring rigorous drying .

- Racemization Risk : Prolonged coupling times or high temperatures may induce racemization, necessitating optimized protocols .

Z-Arg(NO₂)-OH remains a cornerstone in peptide chemistry, balancing stability, reactivity, and ease of deprotection. Its role in suppressing δ-lactam formation and enabling green synthesis workflows underscores its enduring relevance in academic and industrial settings.

科学的研究の応用

Z-Arg(NO2)-OH has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.

Biology: Studied for its role in nitric oxide synthesis and its effects on cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects in conditions related to nitric oxide imbalance, such as hypertension and cardiovascular diseases.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

作用機序

Z-Arg(NO2)-OH exerts its effects primarily through its interaction with nitric oxide synthase (NOS) enzymes. It acts as a competitive inhibitor of NOS, thereby reducing the production of nitric oxide (NO). This inhibition affects various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets and pathways involved include the NOS enzyme family and the downstream signaling pathways regulated by NO.

類似化合物との比較

Similar Compounds

Nω-nitro-L-arginine methyl ester (L-NAME): Another NOS inhibitor with similar inhibitory effects on nitric oxide production.

Nω-nitro-L-arginine benzyl ester (L-NABE): A derivative with a benzyl ester group, used in similar research applications.

Uniqueness

Z-Arg(NO2)-OH is unique due to its specific nitro group positioning, which provides distinct chemical reactivity and biological activity compared to other arginine derivatives. Its ability to selectively inhibit NOS makes it a valuable tool in studying nitric oxide-related pathways and developing potential therapeutic agents.

生物活性

Z-Arg(NO2)-OH, also known as Z-Nitro-Arginine, is a modified form of the amino acid arginine that incorporates a nitro group at the guanidino position. This modification significantly alters its biological activity, particularly in the context of nitric oxide (NO) production and its related physiological processes. This article explores the compound's synthesis, mechanisms of action, biological applications, and relevant case studies.

The synthesis of this compound typically involves the nitration of arginine. A common method includes treating arginine with nitric acid under controlled conditions, which introduces the nitro group while maintaining stability in an acidic medium.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : The nitro group can be oxidized to form nitroso or nitrate derivatives.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The nitro group can participate in nucleophilic substitution reactions.

This compound primarily functions as a competitive inhibitor of nitric oxide synthase (NOS), which is crucial for NO production. By inhibiting NOS, this compound reduces NO levels, impacting various physiological functions such as:

- Vasodilation : Decreased NO leads to reduced blood vessel dilation.

- Neurotransmission : Impaired signaling in neuronal communication.

- Immune Response : Altered immune function due to decreased NO availability .

Biological Applications

This compound has diverse applications in scientific research and medicine:

- Research Tool : Used extensively in studies investigating the role of NO in cellular signaling pathways.

- Therapeutic Potential : Investigated for its effects on conditions related to NO imbalance, such as hypertension and cardiovascular diseases .

- Chemical Reagent : Employed in organic synthesis to introduce nitro groups into other molecules.

Comparative Analysis

This compound is often compared with similar compounds like Nω-nitro-L-arginine methyl ester (L-NAME) and Nω-nitro-L-arginine benzyl ester (L-NABE). While these compounds also inhibit NOS, this compound's unique nitro group positioning offers distinct reactivity and selectivity .

| Compound | Mechanism | Unique Features |

|---|---|---|

| This compound | NOS Inhibition | Selective inhibition with unique reactivity |

| L-NAME | NOS Inhibition | Commonly used but less selective |

| L-NABE | NOS Inhibition | Benzyl ester modification |

Case Studies

Several studies have demonstrated the biological activity of this compound:

- Study on Nitric Oxide Production :

- Impact on Cardiovascular Health :

- Peptide Synthesis Stability :

特性

IUPAC Name |

5-[[amino(nitramido)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O6/c15-13(18-19(23)24)16-8-4-7-11(12(20)21)17-14(22)25-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,22)(H,20,21)(H3,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPCSFNCKORLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945722 | |

| Record name | N~2~-[(Benzyloxy)(hydroxy)methylidene]-N~5~-(N-nitrocarbamimidoyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304-98-5 | |

| Record name | N5-(Imino(nitroamino)methyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[(Benzyloxy)(hydroxy)methylidene]-N~5~-(N-nitrocarbamimidoyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。